molecular formula C23H24N2O6 B271106 2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271106
M. Wt: 424.4 g/mol
InChI Key: YQHOHUYCUUSNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as DMAP and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMAP is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This leads to the disruption of cell wall formation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMAP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, DMAP has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMAP in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for research involving DMAP. One area of interest is the development of new antibiotics based on the structure of DMAP. Additionally, further research is needed to fully understand the mechanism of action of DMAP and to optimize its use in various applications. Finally, there is potential for the development of new anti-inflammatory drugs based on the properties of DMAP.

Synthesis Methods

The synthesis of DMAP involves the reaction of 2,3-dimethylaniline with ethyl 2-oxo-2-(phenylamino)acetate in the presence of a catalyst such as triethylamine. The resulting product is then treated with methoxycarbonyl chloride to yield the final product.

Scientific Research Applications

DMAP has been extensively studied for its potential applications in the field of medicine. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DMAP has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.

properties

Product Name

2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-14-5-4-6-19(15(14)2)24-20(26)13-31-23(29)17-11-21(27)25(12-17)18-9-7-16(8-10-18)22(28)30-3/h4-10,17H,11-13H2,1-3H3,(H,24,26)

InChI Key

YQHOHUYCUUSNCT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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